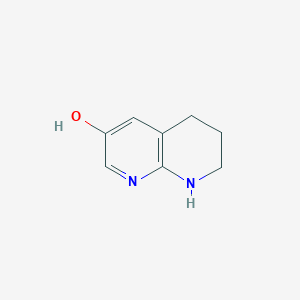

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |

InChI |

InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10) |

InChI Key |

UXKQKKRFVMQLKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7,8 Tetrahydro 1,8 Naphthyridin 3 Ol and Its Analogs

Conventional Synthetic Strategies for the Tetrahydronaphthyridine Core

Conventional methods for constructing the tetrahydronaphthyridine core primarily involve cyclization and reduction reactions. These strategies have been foundational in accessing this important heterocyclic scaffold.

Cyclization Reactions in Tetrahydro-1,8-naphthyridine Construction

Cyclization reactions are a cornerstone in the synthesis of the tetrahydro-1,8-naphthyridine framework. The Friedländer annulation, a classic method, involves the condensation of a 2-amino-pyridine derivative with a carbonyl compound containing an α-methylene group. nih.gov This reaction can be catalyzed by acids or bases and has been adapted using ionic liquids to promote greener reaction conditions. nih.govacs.org

Another significant cyclization strategy is the Chichibabin reaction. This method has been effectively used in the synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, a key intermediate for certain integrin antagonists. nih.govacs.org The synthesis involves a double Sonogashira reaction followed by a Chichibabin cyclization. nih.govacs.org

The Pictet-Spengler reaction offers another route to the tetrahydronaphthyridine core. acs.org For instance, the reaction of a pyridinylethylamine with ethyl glyoxylate (B1226380) polymer can yield a tetrahydronaphthyridine derivative. acs.orgnih.gov Additionally, multicomponent reactions provide a one-pot approach to synthesize substituted 1,8-naphthyridines, which can then be reduced to their tetrahydro derivatives. osi.lvorganic-chemistry.org

The following table summarizes various cyclization reactions employed in the synthesis of the tetrahydronaphthyridine core:

Reduction Strategies for the Naphthyridine System to Access Tetrahydro Forms

The reduction of the fully aromatic naphthyridine ring system is a common method to obtain the corresponding tetrahydro derivatives. rsc.org Catalytic hydrogenation is a widely used technique for this transformation. For example, the reduction of 1,8-naphthyridine (B1210474) using palladium on charcoal in ethanol (B145695) yields 1,2,3,4-tetrahydro-1,8-naphthyridine. rsc.org

The choice of reducing agent and reaction conditions can influence the regioselectivity of the reduction. For instance, the catalytic reduction of 1,7-naphthyridine (B1217170) with palladium on charcoal results in a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. rsc.org In contrast, reduction with sodium in ethanol can lead to decahydro-derivatives. rsc.org

Advanced and Stereoselective Synthetic Pathways

More recent synthetic efforts have focused on developing advanced and stereoselective methods to produce chiral 5,6,7,8-tetrahydronaphthyridine derivatives with high enantiomeric purity.

Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydronaphthyridine Derivatives

The asymmetric synthesis of chiral tetrahydronaphthyridine derivatives is crucial for the development of new therapeutic agents. One notable approach involves the enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. acs.orgnih.gov This key step, catalyzed by a ruthenium complex, allows for the establishment of a stereogenic center in the tetrahydronaphthyridine core with high enantioselectivity. acs.orgnih.gov This method has been successfully applied in the synthesis of a potent RORγt inverse agonist. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in Tetrahydronaphthyridine Synthesis (e.g., Sonogashira, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the tetrahydronaphthyridine scaffold. mdpi-res.comustc.edu.cnmdpi.comnih.govmdpi.com The Sonogashira coupling, for example, has been instrumental in the synthesis of key intermediates for αVβ3 antagonists by coupling 2,5-dibromopyridine (B19318) with acetylenic compounds. nih.govacs.org

The Suzuki-Miyaura coupling is another versatile method. acs.orgnih.gov It has been employed to introduce vinyl groups onto the pyridine (B92270) ring, which can then undergo further transformations to form the tetrahydronaphthyridine system. acs.orgnih.gov These cross-coupling reactions offer a high degree of flexibility in introducing various substituents onto the heterocyclic core.

The table below highlights key transition metal-catalyzed cross-coupling reactions in this context:

Organocatalytic Approaches to 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Building Blocks

While specific organocatalytic approaches for the direct synthesis of this compound are not extensively documented, organocatalysis offers promising strategies for constructing key building blocks. d-nb.info Organocatalytic cascade reactions, for instance, can be employed to synthesize highly functionalized tetrahydropyridine (B1245486) derivatives with multiple stereogenic centers in a highly stereoselective manner. d-nb.info These methods often utilize chiral organocatalysts, such as quinine-derived squaramides, to control the stereochemical outcome of the reaction. d-nb.info Such building blocks could potentially be converted into the desired this compound structure through subsequent chemical transformations.

Novel Methodologies for the Diversification of this compound Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems like tetrahydronaphthyridines. These modern methods offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

Photoredox-Catalyzed Hydroaminoalkylation for Tetrahydronaphthyridine Scaffolds

Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of carbon-carbon bonds under mild conditions. One notable application is the hydroaminoalkylation of alkenes, which can be employed in the synthesis of tetrahydronaphthyridine frameworks. This method typically involves the generation of an α-amino radical from an amine, which then adds to an alkene.

A key strategy for constructing tetrahydronaphthyridine scaffolds involves a sequence of photocatalytic hydroaminoalkylation followed by an intramolecular N-arylation. nih.govacs.orgbath.ac.uk This approach allows for a modular and convergent synthesis of these important heterocyclic systems.

The general reaction sequence can be outlined as follows:

Photocatalytic Hydroaminoalkylation: An appropriate amine is activated by a photocatalyst under visible light irradiation to form a nucleophilic α-amino radical. This radical then undergoes a Giese-type addition to an activated alkene, such as a styrene (B11656) derivative.

Intramolecular N-Arylation: The product from the first step, now containing both an amine and an aryl group, undergoes an intramolecular cyclization to form the tetrahydronaphthyridine ring system. This step can be promoted by a suitable catalyst.

This methodology provides access to a range of substituted 1,2,3,4-tetrahydronaphthyridines, which are structural isomers of the 5,6,7,8-tetrahydro-1,8-naphthyridine core. nih.govacs.orgbath.ac.uk The reaction conditions are generally mild, and the use of visible light as a traceless reagent is a key advantage of this approach. researchgate.net

Table 1: Key Features of Photoredox-Catalyzed Hydroaminoalkylation for Tetrahydronaphthyridine Scaffolds

| Feature | Description |

| Catalyst | Typically an iridium or ruthenium-based photocatalyst. |

| Light Source | Blue LEDs are commonly used. |

| Reaction Type | Radical addition followed by cyclization. |

| Advantages | Mild reaction conditions, high functional group tolerance, modularity. |

| Scope | Applicable to a variety of amines and alkenes for the synthesis of diverse heterocyclic structures. |

Multi-component Reactions in Tetrahydronaphthyridine Analog Preparation

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govchemrxiv.orgsciepub.comnih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.govchemrxiv.org Several classical MCRs hold potential for the synthesis of the tetrahydronaphthyridine core or its precursors.

Hantzsch Dihydropyridine Synthesis:

The Hantzsch synthesis is a well-established MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine. wikipedia.orgorganic-chemistry.org The initial product can then be oxidized to the corresponding pyridine. wikipedia.org

While the classical Hantzsch reaction yields 1,4-dihydropyridines, modifications of this reaction could potentially be adapted to construct the pyridine ring of a tetrahydronaphthyridine system. nih.govrsc.orgnih.gov By choosing appropriate starting materials, it may be feasible to construct a pyridine ring that is already part of a larger, pre-functionalized fragment, which can then be further elaborated to the desired tetrahydronaphthyridine scaffold.

Ugi Four-Component Reaction:

The Ugi four-component reaction (U-4CR) is one of the most versatile MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govsciepub.comrug.nl The products of the Ugi reaction are highly functionalized and can serve as valuable intermediates for the synthesis of more complex heterocyclic systems. rug.nlnih.gov

The application of the Ugi reaction to the synthesis of tetrahydronaphthyridine analogs could involve the design of starting materials that, upon undergoing the U-4CR, generate a product poised for a subsequent intramolecular cyclization to form the bicyclic core. The inherent diversity of the Ugi reaction allows for the introduction of multiple points of substitution, which is highly desirable for creating libraries of analogs for structure-activity relationship (SAR) studies. rug.nlrug.nl

Table 2: Potential Multi-component Reactions for Tetrahydronaphthyridine Synthesis

| MCR | Reactants | Potential Application |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Construction of the pyridine ring of the naphthyridine core. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Generation of a highly functionalized acyclic precursor for subsequent cyclization to the tetrahydronaphthyridine scaffold. nih.govsciepub.com |

Chemical Reactivity and Derivatization Strategies of 5,6,7,8 Tetrahydro 1,8 Naphthyridin 3 Ol

Functionalization of the Tetrahydronaphthyridine Ring System

The tetrahydronaphthyridine core can be modified at several positions, including the nitrogen atoms of both the piperidine (B6355638) and pyridine (B92270) rings, as well as the carbon atoms of the aromatic portion.

The functionalization of the tetrahydronaphthyridine skeleton can be directed to either the nitrogen or carbon atoms, depending on the reaction conditions and the reagents employed. The two nitrogen atoms (N1 and N8) possess lone pairs of electrons and can act as nucleophiles.

Studies on analogous tetrahydro-1,5-naphthyridines demonstrate that the pyridine ring nitrogen can react with a wide array of electrophilic reagents. nih.gov This allows for the construction of compound libraries by introducing diverse functionalities. Typical reactions include N-alkylation, N-acylation, and reactions with isocyanates and epoxides. nih.gov For the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol scaffold, the N8 atom of the piperidine ring is generally more nucleophilic and readily undergoes alkylation. However, regioselective N-alkylation at either the N1 or N8 position can be influenced by steric and electronic effects of substituents on the ring, as well as the choice of base and solvent, as observed in related heterocyclic systems like indazoles. beilstein-journals.org

Functionalization of the carbon framework, particularly on the pyridine ring, is also a key strategy. The position alpha to the pyridone carbonyl group (C-4) is activated towards certain substitution reactions. Research on the closely related 3-hydroxy-2,6-naphthyridine scaffold has shown that arylation at the carbon alpha to the pyridone can be achieved via a transition-metal-free radical cross-coupling with aryl hydrazines. uea.ac.uk This method proceeds under mild conditions and, importantly, does not require protection of the hydroxyl group, offering a direct route to C-4 functionalized derivatives. uea.ac.uk

Table 1: Examples of Regioselective Functionalization on Analogous Naphthyridine Scaffolds This table presents reactions performed on similar heterocyclic cores, suggesting potential reactivity for the this compound system.

| Scaffold | Reaction Type | Reagents & Conditions | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Tetrahydro-1,5-naphthyridine | N-Alkylation | Alkyl halides, Isocyanates, Epoxides | N1 | nih.gov |

| 3-Hydroxy-2,6-naphthyridine | C-Arylation | Aryl hydrazines, t-BuOOH, DMSO, 60 °C | C-4 (α to C=O) | uea.ac.uk |

| 1H-Indazole | N-Alkylation | NaH, THF, Alkyl bromide | N1 (major) | beilstein-journals.org |

The 3-hydroxyl group is a key functional handle that can be readily transformed into other functionalities, such as ethers and esters, through standard synthetic protocols. The reactivity is analogous to that of a pyridone or a phenol. Selective O-alkylation or O-acylation can be achieved using appropriate alkyl halides or acylating agents under basic conditions. In a study on 3-hydroxy-2,6-naphthyridine, the pyridone oxygen was shown to be selectively functionalized, highlighting its availability for derivatization. uea.ac.uk These transformations are crucial for modulating the physicochemical properties of the molecule.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Framework

The 5,6,7,8-tetrahydronaphthyridine scaffold serves as a valuable building block for the construction of more complex conjugates and hybrid molecules. This approach involves linking the core structure to other molecular entities, such as other pharmacophores, peptides, or labels, to create molecules with novel properties.

For instance, in the development of CXCR4 antagonists, the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core was used as a foundational scaffold. nih.gov The butyl amine side chain of a lead compound was substituted with various lipophilic groups to create hybrid molecules with improved permeability and biological activity. nih.gov Similarly, the N-functionalization of tetrahydro-1,5-naphthyridines with reagents like homopropargylic acid or epoxides introduces reactive handles that can be used for subsequent conjugation reactions, for example, via click chemistry or nucleophilic addition. nih.gov These strategies demonstrate how the this compound framework can be incorporated into larger molecular designs.

Rearrangement Reactions and Structural Reorganizations Involving Tetrahydronaphthyridine Intermediates

Rearrangement reactions can lead to significant structural reorganization of heterocyclic systems. One notable example is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring through a ring-opening/ring-closure sequence. wikipedia.orgnih.gov This rearrangement is common in many nitrogen-containing heterocycles, such as triazoles and pyrimidines, and can be promoted by acid, base, heat, or light. wikipedia.orgnih.gov While the Dimroth rearrangement is a known phenomenon in heterocyclic chemistry, specific examples involving the 5,6,7,8-tetrahydro-1,8-naphthyridine system are not extensively documented in the literature.

Other potential structural reorganizations could involve carbocation-mediated rearrangements under strongly acidic conditions. For example, protonation of the hydroxyl group followed by loss of water could generate a carbocation intermediate. Such intermediates are known to undergo rearrangements, including alkyl or hydride shifts and ring expansions, to form a more stable carbocation. masterorganicchemistry.comchemistrysteps.com A ring expansion of the piperidine portion of the molecule, while theoretically possible, would depend on the specific reaction conditions and the stability of the resulting rearranged carbocation. chemistrysteps.com

Biological Activities and Molecular Mechanism Elucidation in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Investigations of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Analogs

The biological efficacy of this compound analogs is intricately linked to their structural features. Modifications to the core scaffold, including positional and stereochemical changes, have been shown to significantly impact their activity.

Positional and Stereochemical Influence on Biological Efficacy

The substitution pattern on the tetrahydronaphthyridine ring system plays a crucial role in determining the biological activity and selectivity of these compounds. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed to produce a potent and selective inverse agonist of the Retinoid-related Orphan Receptor γt (RORγt). nih.gov This highlights the importance of stereochemistry in the design of biologically active tetrahydronaphthyridine derivatives. The specific arrangement of substituents in three-dimensional space is critical for optimal interaction with the target protein.

In the context of integrin antagonism, the preparation of specific enantiomers, such as 3-[(7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine, as key intermediates for αvβ3 antagonists, underscores the significance of chirality at the C7 position. nih.gov The spatial orientation of the methyl group in the (R)-configuration is essential for high-affinity binding to the integrin receptor.

Furthermore, studies on tetrahydronaphthyridinol analogues of α-tocopherol have revealed that substitutions at the C7 position of the tetrahydro-1,8-naphthyridin-3-ol core significantly influence their antioxidant activity. These findings demonstrate that careful manipulation of substituents at specific positions can lead to compounds with enhanced biological functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies focusing solely on this compound are not extensively reported in the reviewed literature, the principles of QSAR are broadly applied in the design of novel bioactive molecules based on related heterocyclic scaffolds.

QSAR models are mathematical equations that can predict the biological activity of new, unsynthesized compounds. nih.gov The process involves the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new antibacterial agents by explaining their activity in terms of steric, electronic, and hydrogen-bond acceptor properties. nih.gov Although a dedicated QSAR model for this compound is not available, the development of such a model would be a valuable tool for the rational design of new analogs with optimized biological activities.

Molecular Target Interaction Studies of 5,6,7,8-Tetrahydronaphthyridine Derivatives

The biological effects of 5,6,7,8-tetrahydronaphthyridine derivatives are mediated through their interactions with specific molecular targets, including enzymes and receptors.

Receptor Agonism/Antagonism (e.g., RORγt, Integrin Receptors, Adenosine (B11128) Receptors)

The 5,6,7,8-tetrahydronaphthyridine scaffold has proven to be a valuable framework for the development of receptor modulators. A notable example is the development of potent and selective inverse agonists of RORγt. nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govnih.govnih.gov The asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, TAK-828F, has led to a clinical candidate for the treatment of autoimmune disorders. nih.gov

In another therapeutic area, 5,6,7,8-tetrahydro-1,8-naphthyridine fragments have been synthesized as key components of αvβ3 integrin antagonists. nih.govnih.gov Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists have potential applications in treating diseases such as osteoporosis and cancer. The structure-activity relationship studies have shown that the tetrahydronaphthyridine moiety serves as an effective mimic of the arginine side chain in the RGD peptide sequence that binds to integrins. nih.gov

Additionally, related heterocyclic structures, such as 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, have been identified as antagonists of the A1 adenosine receptor. nih.gov While not direct analogs of this compound, these findings suggest that the tetrahydropyridine (B1245486) core can be adapted to target adenosine receptors, which are involved in a wide range of physiological processes. nih.gov

Table 2: Receptor Modulation by Tetrahydronaphthyridine Derivatives and Related Compounds

| Compound Scaffold | Target Receptor | Activity | Therapeutic Potential |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | RORγt | Inverse Agonist | Autoimmune diseases nih.gov |

| 5,6,7,8-Tetrahydro-1,8-naphthyridine | αvβ3 Integrin | Antagonist | Osteoporosis, Cancer nih.govnih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms of this compound

The this compound scaffold has demonstrated significant antioxidant properties. These compounds can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.

The antioxidant activity of these compounds is largely attributed to the phenolic hydroxyl group at the C3 position. This group can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic system.

Studies have shown that the radical scavenging mechanism can proceed through different pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). elifesciences.orgresearchgate.net Density Functional Theory (DFT) studies on related phenolic compounds have been used to elucidate the thermodynamics and kinetics of these radical scavenging reactions. elifesciences.orgresearchgate.netmdpi.com These computational studies help in understanding the intrinsic antioxidant potential of these molecules and in designing more potent antioxidants.

The in vitro antioxidant activity of various tetrahydropyridine and tetrahydronaphthyridine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. ceon.rsresearchgate.net For instance, some tetrahydro-benzo nih.govnih.govthieno[2,3-d]pyrimidines, which share a similar fused heterocyclic system, have shown antioxidant properties in lipid peroxidation assays. ceon.rs

Table 3: In Vitro Antioxidant Activity of Tetrahydro-benzo nih.govnih.govthieno[2,3-d]pyrimidine Derivatives

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine | Lipid Peroxidation | 90 ± 4 ceon.rs |

These findings underscore the potential of the this compound scaffold as a foundation for the development of novel therapeutic agents with a range of biological activities. Further research, including more specific QSAR and mechanistic studies, will be crucial in fully realizing the therapeutic potential of this promising class of compounds.

Comparative Analysis of Peroxyl Radical Trapping Activity

Research has demonstrated that this compound exhibits noteworthy antioxidant properties, specifically in its ability to trap peroxyl radicals. A comparative analysis highlights its superior efficacy over α-tocopherol, a well-known antioxidant.

Studies have shown that the C(7)-unsubstituted version of tetrahydro-1,8-naphthyridin-3-ol has a peroxyl radical trapping activity that is more than an order of magnitude greater than that of α-tocopherol (α-TOH) in inhibited autoxidations in benzene. nih.govresearchgate.net To further investigate this, analogues of α-tocopherol were synthesized to be more structurally similar for in vitro and in vivo studies. researchgate.net

The C(7)-mono- and dialkyl analogues of this compound demonstrated significantly higher antioxidant activity compared to α-tocopherol. The rate of inhibition (k inh) for these analogues was found to be in the range of (5.3-6.1) x 10⁷ M⁻¹ s⁻¹, whereas α-tocopherol had a k inh of 0.35 x 10⁷ M⁻¹ s⁻¹ in benzene, as determined by a peroxyl radical clock method. nih.govresearchgate.net

Furthermore, a naphthyridinol-based tocopherol analogue (N-TOH) displayed excellent inhibition of cholesteryl ester oxidation in human low-density lipoprotein, effectively sparing the endogenous α-tocopherol. nih.govresearchgate.net The lateral diffusion of N-TOH in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) liposomes was comparable to that of α-tocopherol, suggesting its potential for good antioxidant characteristics in both membranes and lipoproteins. nih.govresearchgate.net

Table 1: Comparative Peroxyl Radical Trapping Activity

| Compound | Rate of Inhibition (k inh) in Benzene (M⁻¹ s⁻¹) |

|---|---|

| This compound (C(7)-mono- and dialkyl analogues) | (5.3-6.1) x 10⁷ |

| α-Tocopherol (α-TOH) | 0.35 x 10⁷ |

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational methods have been instrumental in understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and dynamics simulations have been employed to investigate the interactions of tetrahydronaphthyridine derivatives with biological targets. For instance, derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine have been identified as key intermediates in the synthesis of antagonists for the αVβ3 integrin. nih.gov Additionally, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent allosteric inhibitors of HIV-1 integrase, targeting the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site. nih.gov These small molecules promote the aberrant multimerization of the integrase enzyme, highlighting their potential as HIV-1 replication inhibitors. nih.gov

A binding assay utilizing a fluorescent tocopherol analogue revealed that the naphthyridinol-based tocopherol (N-TOH) binds more effectively to the recombinant human tocopherol transfer protein than α-tocopherol itself. nih.govresearchgate.net This suggests a potential for the in vivo distribution of these unnatural antioxidants. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While specific quantum chemical calculations for this compound are not detailed in the provided search results, the general principles of such calculations are relevant. Quantum chemical methods are used to predict the electronic structure and reactivity of molecules. For instance, in the study of anthocyanins, a semiempirical molecular orbital approach was used to calculate the heat of formation of radical intermediates, which correlated with their antioxidant efficiency. nih.gov Similar computational approaches could be applied to this compound to further elucidate its antioxidant mechanism by examining properties like bond dissociation energies and ionization potentials, which are key indicators of hydrogen atom or electron donating ability.

In Silico ADMET Predictions and Drug-Likeness Assessment (Excluding Clinical Outcomes)

In silico (computer-based) predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for assessing the drug-likeness of a compound. While specific, comprehensive ADMET profiles for this compound are not available in the provided results, some predictive data for related structures can be found.

For example, the predicted XlogP value, a measure of lipophilicity, for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine is 0.5, and for 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile, it is 1.6. uni.luuni.lu These values fall within a range typically associated with good oral bioavailability.

Furthermore, computational tools can predict various physicochemical properties. For the related compound 5,6,7,8-tetrahydro-1,6-naphthyridine, the predicted average polarizability is 15.8 ų, and the predicted average Henry's Law constant is 2.29e-7. epa.gov Such predictions, alongside experimental data, are vital in the early stages of drug discovery to evaluate the potential of a compound to be developed into a viable therapeutic agent.

Advanced Research Applications and Future Directions for 5,6,7,8 Tetrahydro 1,8 Naphthyridin 3 Ol in Chemical Sciences

Utilization as a Chemical Scaffold for the Design of Novel Bioactive Molecules

The 5,6,7,8-tetrahydronaphthyridine framework is a privileged scaffold in drug discovery, enabling the synthesis of libraries of compounds for screening against various biological targets. nih.gov Its unique structural and electronic properties allow for the development of potent and selective inhibitors for several key proteins involved in disease pathogenesis.

Researchers have successfully utilized this scaffold to develop antagonists for the αVβ3 integrin, which is involved in processes such as angiogenesis and tumor metastasis. acs.orgnih.gov Key intermediates, such as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, have been synthesized to create these potent antagonists. nih.gov

Furthermore, derivatives of the tetrahydronaphthyridine core have been investigated as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov Structure-based drug design has led to the identification of potent CDK4/6 inhibitors with significant in vivo antitumor activity. nih.gov One such compound demonstrated robust tumor growth inhibition in xenograft models, highlighting its potential as a preclinical candidate for cancer therapy. nih.gov

The tetrahydronaphthyridine scaffold has also been instrumental in the development of antagonists for the CXCR4 receptor, a key player in HIV entry into cells and cancer metastasis. researchgate.netnih.govmedchemexpress.com By modifying a first-generation CXCR4 antagonist, researchers were able to create a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) analogues with improved drug-like properties, including reduced inhibition of CYP2D6, an important drug-metabolizing enzyme. nih.govmedchemexpress.com These efforts led to the discovery of a potent CXCR4 antagonist with improved permeability and oral bioavailability. nih.gov

In the field of autoimmune diseases, an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed to produce a potent inverse agonist for the Retinoid-related Orphan Receptor γt (RORγt). nih.govnih.gov RORγt is a master regulator of Th17 cell differentiation, which plays a critical role in various autoimmune conditions. nih.gov

The versatility of the tetrahydronaphthyridine scaffold is further demonstrated by its use in creating compounds with antileishmanial activity. nih.gov Specifically, 8-hydroxy-1,6-naphthyridine derivatives have shown potent in vitro activity against Leishmania donovani. nih.gov

Table 1: Bioactive Molecules Based on the Tetrahydronaphthyridine Scaffold

| Compound Class | Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine derivatives | αVβ3 integrin | Anti-angiogenesis, Anti-cancer | acs.orgnih.gov |

| Tetrahydronaphthyridine analogues | CDK4/6 | Anti-cancer | nih.gov |

| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | CXCR4 receptor | HIV treatment, Anti-cancer | nih.govmedchemexpress.com |

| 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold | RORγt | Autoimmune diseases | nih.govnih.gov |

| 8-Hydroxy-1,6-naphthyridine derivatives | Leishmania donovani | Antileishmanial | nih.gov |

Development of Advanced Chemical Probes and Tools for Biological Systems

While the primary focus of research on 5,6,7,8-tetrahydronaphthyridine derivatives has been on the development of therapeutic agents, their inherent biological activity and structural features make them promising candidates for the creation of chemical probes and tools. These tools are essential for studying complex biological systems and elucidating the roles of specific proteins in health and disease.

For instance, the potent and selective CXCR4 antagonists developed from the tetrahydronaphthyridine scaffold could be modified to create chemical probes. nih.govmedchemexpress.com By incorporating a fluorescent tag or a reactive group for covalent labeling, these molecules could be used to visualize the localization and dynamics of the CXCR4 receptor in living cells or to identify its binding partners.

Similarly, the selective CDK4/6 inhibitors could be adapted into probes to study the cell cycle and the mechanisms of action of these important kinases. nih.gov Such probes would be invaluable for understanding the intricacies of cell proliferation and for validating new drug targets. The development of these derivatives into chemical probes represents a significant future direction for this class of compounds.

Research Potential in Agricultural and Pesticide Chemistry

The 1,8-naphthyridine (B1210474) core structure and its derivatives have shown potential applications in the field of agricultural chemistry. researchgate.net The development of new and effective pesticides is crucial for addressing the growing challenge of resistance to existing chemical agents. nih.gov

Research into pyridine (B92270) derivatives has yielded compounds with significant insecticidal activity. nih.gov The structural similarities between pyridine and the naphthyridine core suggest that tetrahydronaphthyridine derivatives could also exhibit valuable pesticidal properties. The inclusion of a trifluoromethylpyridine moiety, a fragment known to be important for the activity of several modern pesticides, into novel molecular structures is a key strategy in the discovery of new agrochemicals. researchgate.net

The broad range of biological activities exhibited by 1,8-naphthyridine derivatives, including antimicrobial and anti-parasitic effects, further supports their potential for development into novel agrochemicals. researchgate.netmdpi.com Exploring the structure-activity relationships of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol and its analogues could lead to the discovery of new lead compounds for the development of next-generation pesticides.

Emerging Research Areas for Tetrahydronaphthyridine Derivatives

The tetrahydronaphthyridine scaffold continues to be a fertile ground for the discovery of new bioactive compounds with diverse therapeutic applications. Several emerging research areas are poised to benefit from the unique properties of this heterocyclic system.

One promising new direction is the development of 1,8-naphthyridine derivatives as enhancers of antibiotic activity. mdpi.com Certain derivatives have been shown to potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting their potential use as adjuvants in antibacterial therapy. mdpi.com

The anti-inflammatory properties of related fused heterocyclic systems also point to a potential new avenue of research. For example, naphthoquinone-fused indole (B1671886) derivatives have been shown to inhibit the production of several pro-inflammatory cytokines. nih.gov Given the structural relationship, tetrahydronaphthyridine derivatives could be explored for their potential to treat inflammatory conditions.

Furthermore, the discovery of antileishmanial activity in 8-hydroxy-naphthyridine derivatives opens up a new front in the fight against neglected tropical diseases. nih.gov Continued optimization of this scaffold could lead to the development of much-needed new treatments for leishmaniasis. The diverse biological activities reported for this class of compounds, including anticancer, antiviral, and immunomodulatory effects, ensure that tetrahydronaphthyridine derivatives will remain an active area of research for the foreseeable future. nih.govresearchgate.netnih.gov

Q & A

Q. Basic Research Focus

- FTIR : Confirm functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–9.0 ppm) and tetrahydronaphthyridine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 411 for chalcone derivatives) validate molecular weight .

How can reaction parameters such as catalyst selection and temperature be optimized to minimize by-products during the synthesis of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine?

Advanced Research Focus

Catalysts like Pd/C or Raney Ni enhance selectivity in hydrogenation steps, reducing undesired ring-opening by-products. Temperature control (e.g., 50–80°C) prevents decomposition of intermediates. For example, sodium borohydride in methanol at 0–5°C selectively reduces nitro groups without affecting the naphthyridine core .

What strategies are recommended for resolving discrepancies in biological activity data between 1,8-naphthyridine derivatives with different substituents, such as carboxylic acid vs. ester groups?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Compare logP values (ester groups increase lipophilicity) and hydrogen-bonding capacity (carboxylic acids enhance solubility).

- In Silico Modeling : Molecular docking can predict binding affinity differences. For instance, carboxylic acid derivatives may exhibit higher receptor affinity due to ionic interactions .

- Dose-Response Curves : Validate activity thresholds; e.g., ethyl ester derivatives of 1,8-naphthyridine-3-carboxylic acid show reduced antihistaminic activity compared to free acids .

How can computational modeling (e.g., DFT) predict regioselectivity in substitution reactions of this compound derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations identify electron-rich regions (e.g., C-2 and C-4 positions in the naphthyridine ring) prone to electrophilic attack. For example, nucleophilic substitution at C-3 is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to C-5 (~32 kcal/mol) .

What purification techniques are most effective for isolating 1,8-naphthyridine derivatives with high purity, and how do solvent systems influence crystallization outcomes?

Q. Basic Research Focus

- Column Chromatography : Use methanol:chloroform (10:40) for polar derivatives (e.g., hydroxyl-substituted compounds) .

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >98% purity for carboxylic acid derivatives .

- HPLC : Reverse-phase C18 columns resolve isomers (e.g., 1,6- vs. 1,8-naphthyridine regioisomers) .

In scaling up the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid, what engineering considerations (e.g., continuous flow reactors) enhance yield and reproducibility?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (e.g., 30-minute residence time vs. 6 hours in batch) .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., cyclization completion at 1700 cm⁻¹) .

- Catalyst Recycling : Immobilized enzymes (e.g., lipases) reduce costs in ester hydrolysis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.